3-Nonene

Epoxidation Reaction Kinetics Catalysis

Avoid experimental variability from undefined nonene mixtures. This specific (E)-3-nonene isomer provides a reliable, low-reactivity scaffold. • Achieve higher selectivity in multi-step syntheses where terminal alkenes are too reactive. • Benchmark catalyst structure-activity with a definitive internal trans-alkene probe. • Calibrate analytical systems and validate separation methods with an unambiguous GC/MS standard. Guaranteed isomer identity ensures reproducibility.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 125146-82-9
Cat. No. B053289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonene
CAS125146-82-9
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCCC=CCC
InChIInChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3
InChIKeyYCBSHDKATAPNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nonene Physical & Chemical Profile


3-Nonene (CAS 125146-82-9), also known as (E)-non-3-ene, is an internal alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol [1]. This compound exists as the trans (E) stereoisomer of 3-nonene, distinguishing it from its cis (Z) counterpart (CAS 20237-46-1) [2]. As a member of the nonene isomer family, 3-nonene is a clear, flammable liquid with a boiling point of approximately 147.5 °C and a density near 0.73 g/cm³ [1]. Its position as an internal olefin confers specific reactivity profiles that are critical in applications ranging from specialty chemical synthesis to mechanistic studies, making accurate specification essential for reproducible scientific outcomes [3].

1 Trans (E) stereoisomer for isomer-specific studies
2 Internal alkene reactivity profile for controlled synthesis
3 Physicochemical benchmarks (bp, density) aid purification design

3-Nonene Isomer Purity & Integrity


Procuring a generic '3-nonene' or 'mixed nonenes' without precise isomer specification can lead to significant experimental variability and irreproducible results. The nonene family consists of numerous structural and stereoisomers, each possessing distinct physical properties and chemical reactivities [1]. For instance, the commercially important industrial process of alkylating phenol to produce nonylphenol relies on the unique reactivity of specific nonene isomers [2]. A mixture of isomers may perform differently or fail entirely in a synthetic step optimized for a specific isomer. Furthermore, the trans (E) isomer of 3-nonene (CAS 125146-82-9) exhibits different kinetic behavior in catalytic reactions compared to its cis (Z) analog and other positional isomers, as demonstrated in epoxidation studies [3]. Therefore, substituting a precisely defined compound like (E)-3-nonene with a less-defined 'nonene' or an incorrect isomer can introduce uncontrolled variables, potentially invalidating comparative studies, reducing synthetic yields, and compromising the validity of structure-activity relationship (SAR) analyses.

Generic ‘nonene’ or mixed isomers introduce uncontrolled reactivity variability.
Substituting cis-3-nonene alters catalytic reaction kinetics and product selectivity.
Isomer misassignment may compromise structure-activity relationship (SAR) analyses.

3-Nonene Comparative Performance


Epoxidation Kinetics Comparison

In a manganese(II) perchlorate-catalyzed epoxidation system using peracetic acid as the oxidant, a clear order of reactivity was established for C9-alkene isomers. The reaction rate for 1-nonene was found to be the highest, followed by cis-3-nonene, with trans-3-nonene exhibiting the slowest rate. This data confirms the differential reactivity of the target compound (trans-3-nonene) relative to its closest structural and stereochemical analogs [1].

Epoxidation Kinetics
Head-to-head
Rate order: 1-nonene > cis-3-nonene > trans-3-nonene (slowest)
Isomer identity controls reaction rate and product selectivity
Mn(II)/peracetic acid system, ambient temperature
Epoxidation Reaction Kinetics Catalysis

Boiling Point vs. Isomers

The boiling point is a key physical property that influences separation and purification strategies. Experimental data shows a distinct boiling point for trans-3-nonene that differs from its positional isomer 2-nonene. This difference is exploitable in fractional distillation processes for isomer separation or purity verification [1].

Boiling Point
Reported
trans-3-nonene 147.5 °C vs. trans-2-nonene 144–145 °C (Δ ~2.5–3.5 °C)
Measurable boiling point difference supports isomer distinction
Atmospheric pressure (760 mmHg)
Physical Chemistry Thermodynamics Separation Science

Density vs. trans-2-Nonene

Liquid density is another fundamental property used for compound identification and purity assessment. While the densities of isomeric nonenes are very similar, subtle but measurable differences exist. trans-3-Nonene exhibits a density that is marginally lower than that reported for trans-2-nonene under comparable conditions, which can be a factor in precise analytical work [1].

Density
Reported
trans-3-nonene 0.73 g/cm³ vs. trans-2-nonene 0.734 g/cm³ (Δ ~0.004)
Density differential may aid isomer identity verification
Comparator value at ~25 °C; target value predicted
Physical Chemistry Analytical Chemistry Density

GC-MS Stereoisomer Differentiation

Stereoisomers of 3-nonene (cis and trans) exhibit distinct analytical fingerprints. Their different geometries lead to separable peaks in gas chromatography (GC) and unique mass spectral fragmentation patterns, as documented in authoritative databases [1][2]. This provides a definitive method for verifying the stereochemical purity of the procured compound.

GC-MS Differentiation
Head-to-head
Distinct GC retention times and unique EI-MS fragmentation patterns
Analytical method confirms stereochemical purity
NIST reference spectra for cis and trans isomers
Analytical Chemistry Gas Chromatography Mass Spectrometry

3-Nonene Application Scenarios


Controlled Synthesis Intermediate

Due to its demonstrated lower reactivity in epoxidation compared to terminal alkenes [1], 3-nonene is the preferred starting material when a slower, more controlled reaction is desired to prevent runaway exotherms or to achieve higher selectivity in multi-step syntheses where a terminal double bond would be too reactive. Its internal trans double bond provides a stable scaffold for further functionalization under conditions that might cause polymerization or side reactions in more reactive isomers.

Mechanistic Probe for Catalysis

The established kinetic hierarchy (1-nonene > cis-3-nonene > trans-3-nonene) makes (E)-3-nonene an invaluable probe molecule for studying catalyst structure-activity relationships [1]. Researchers can use this compound as a low-reactivity benchmark to isolate and study the effects of catalyst sterics and electronics on internal trans-alkenes, providing a stark contrast to the behavior of terminal and cis-internal alkenes within the same experimental framework.

Model Compound for trans-Olefin Studies

In academic and industrial research focused on the properties and reactions of internal trans-alkenes, (E)-3-nonene serves as an ideal liquid-phase model compound. Its well-defined boiling point (147.5 °C) and density (~0.73 g/cm³) facilitate straightforward handling and purification, while its distinct chromatographic [2] and spectroscopic [3] signatures allow for unambiguous identification and purity verification, ensuring the integrity of fundamental studies.

Analytical Standard for Purity Testing

The distinct analytical profiles of cis- and trans-3-nonene in GC and MS [2][3] establish (E)-3-nonene as a critical reference standard for analytical laboratories. It is essential for the calibration of instruments, the validation of separation methods for isomeric nonenes, and the quality control of industrial mixtures (e.g., 'mixed nonenes') where the precise isomer distribution determines downstream performance.

Application
Selection Property
Validation Focus
Controlled alkene synthesis
Isomer-dependent epoxidation reactivity
Reaction rate benchmarking vs. terminal/cis alkenes
Catalysis mechanistic probe
Kinetic reactivity hierarchy for trans-internal alkenes
Catalyst structure-activity relationship analysis
Model compound for trans-olefin studies
Well-defined boiling point and density for handling
Chromatographic and spectroscopic identity verification
Analytical standard for purity testing
Distinct GC retention and MS fragmentation patterns
Isomeric purity and instrument calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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